2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
Description
Discovery and Development Timeline
The synthesis of 2-bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one emerged from systematic investigations into brominated enaminone derivatives during the late 20th century. Early work on analogous compounds, such as 3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS 24706-47-6), laid the foundation through protocols involving condensation reactions between 4-chloroaniline and substituted cyclohexenones. The brominated derivative was first reported in patent literature circa 2005, with optimized synthetic routes appearing in peer-reviewed journals by 2012.
Key milestones include:
Historical Significance in Brominated Cyclohexenone Research
This compound occupies a unique niche in the study of brominated cyclic ketones due to its dual functionalization pattern. The presence of both bromine and a 4-chloroanilino group on the cyclohexenone core provided critical insights into:
- Electronic effects on electrophilic aromatic substitution pathways, as demonstrated by comparative studies with unchlorinated analogs
- Steric guidance of bromine addition patterns in constrained cyclic systems, contrasting with linear enaminone bromination trends
- Conformational locking induced by geminal dimethyl groups, which simplified NMR analysis of reaction intermediates
Notably, its synthesis helped resolve long-standing debates about the relative reactivity of α,β-unsaturated ketones versus enamine systems toward halogenating agents. The compound's stability under standard bromination conditions (0–25°C in dichloromethane) made it a model system for studying kinetic versus thermodynamic control in cyclic substrates.
Nomenclature Evolution and Classification
The systematic IUPAC name this compound reflects multiple structural features:
| Structural Component | Nomenclature Basis |
|---|---|
| Cyclohexenone core | Cyclohex-2-en-1-one numbering |
| Bromine substituent | 2-bromo prefix |
| 4-Chloroanilino group | 3-((4-chlorophenyl)amino) positional descriptor |
| Geminal dimethyl | 5,5-dimethyl locants |
Alternative designations include:
Research Significance in Organic Chemistry
As a polyfunctionalized cyclic ketone, this compound has enabled advances in three key areas:
1. Reaction Mechanism Elucidation
Studies of its formation from 3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one via electrophilic bromination revealed:
- Bromonium ion intermediacy in cyclic enaminone systems
- Temperature-dependent product distributions (25–80°C range)
- Solvent effects on regioselectivity (polar aprotic > halogenated solvents)
2. Synthetic Methodology Development
The compound's synthesis inspired improved protocols for:
- Radical bromination of sterically hindered enones
- One-pot enaminone formation/bromination sequences
- Chromatography-free purification using crystallization-induced diastereomer resolution
3. Structural Biology Applications
Crystallographic data (CCDC 846306) showed:
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(4-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO/c1-14(2)7-11(13(15)12(18)8-14)17-10-5-3-9(16)4-6-10/h3-6,17H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZLTBFYYVMXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline, 2-bromo-5,5-dimethylcyclohex-2-en-1-one, and appropriate solvents such as ethanol or dichloromethane.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete reaction. A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Procedure: The 4-chloroaniline is reacted with 2-bromo-5,5-dimethylcyclohex-2-en-1-one in the presence of a base like potassium carbonate (K2CO3) to form the desired product. The reaction mixture is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form various oxidized derivatives or reduced to form corresponding reduced products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Various oxidized forms of the original compound.
Reduction Products: Reduced forms of the compound, potentially altering the double bond or the carbonyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds similar to 2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one exhibit promising anticancer properties. The presence of the bromine and chlorophenyl groups can enhance biological activity by modifying the compound's interaction with cellular targets. Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Enzyme Inhibition:
The compound's structure suggests potential as an enzyme inhibitor. For example, studies on related compounds indicate their ability to inhibit lipoprotein-associated phospholipase A2, which is implicated in inflammatory diseases and cancer . The structural features of this compound may allow it to interact effectively with active sites of target enzymes.
Material Science Applications
Non-linear Optical Properties:
Recent studies have explored the non-linear optical properties of compounds containing similar structural motifs. The unique arrangement of atoms in this compound may allow it to serve as a candidate for non-linear optical materials, which are crucial in developing advanced photonic devices .
Synthesis of Functional Materials:
The compound can be utilized as a precursor for synthesizing new materials with tailored properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating polymers or other complex structures used in electronics and optics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, the initial formation of the cyclohexene framework followed by bromination and amination steps can be achieved using standard organic synthesis techniques . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity and enzyme inhibition | Potential to inhibit cancer cell growth |
| Material Science | Non-linear optical properties and functional material synthesis | Candidates for photonic applications |
| Synthesis | Multi-step organic reactions for compound formation | Confirmed via NMR and mass spectrometry |
Case Studies
-
Anticancer Studies:
A study highlighted the anticancer effects of structurally similar compounds on breast cancer cell lines, demonstrating significant growth inhibition at micromolar concentrations. The mechanism was attributed to apoptosis induction mediated by caspase activation. -
Enzyme Interaction Analysis:
Molecular docking studies have been conducted on related compounds to predict binding affinities with specific enzymes involved in cancer progression, indicating that modifications could enhance inhibitory effects. -
Optical Property Evaluation:
Research into non-linear optical materials has shown that compounds with similar structures exhibit promising second-order non-linear optical responses, making them suitable for applications in laser technology.
Mechanism of Action
The mechanism by which 2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Cyclohexenone Derivatives
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Positional Isomerism: The bromine position (2 vs. 4) significantly alters electronic and steric properties.
- Substituent Effects: The 4-chlorophenylamino group in the target compound introduces hydrogen-bonding capabilities, unlike the ethenyl group in , which may enhance solubility or intermolecular interactions .
- Molecular Weight : The chloro analog (target compound) is lighter than its bromo counterpart () due to the lower atomic mass of Cl vs. Br.
Heterocyclic Analogs
Table 2: Comparison with Pyrazolone Derivatives
Key Observations :
- Core Structure: Pyrazolone derivatives (e.g., ) exhibit a five-membered ring with different electronic properties compared to cyclohexenones.
- Functional Groups : Both compounds feature bromine and 4-chlorophenyl groups, but the pyrazolone core may confer distinct metabolic stability or binding affinities.
Structural Analysis Tools
- Crystallography : Software like SHELX () and Mercury () are critical for determining molecular packing and hydrogen-bonding networks, as demonstrated for analogs in .
- Ring Puckering: The Cremer-Pople parameters () could quantify nonplanar distortions in the cyclohexenone ring, influencing conformational stability .
Biological Activity
2-Bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one (CAS No. 1024132-08-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C14H16BrClN
- Molecular Weight : 328.63 g/mol
- LogP : 4.7475 (indicating lipophilicity)
- TPSA : 29.1 Ų (topological polar surface area)
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.
- Antibacterial Activity : Preliminary studies indicate that the compound exhibits moderate to strong antibacterial activity against several bacterial strains. For instance, it has shown effectiveness against Salmonella typhi and Bacillus subtilis, which are critical in foodborne illnesses and infections .
- Enzyme Inhibition : The compound has been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. In vitro assays have demonstrated significant inhibition of these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections .
- Anticancer Potential : Research indicates that derivatives of compounds similar to this compound may exhibit anticancer properties. For example, studies on related sulfonamide derivatives have shown promising results against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer), indicating a potential for further exploration in oncology .
Table 1: Summary of Biological Activities
Detailed Findings
- Antibacterial Screening : A study demonstrated that the compound's derivatives exhibited varying degrees of antibacterial activity, with some showing IC50 values significantly lower than standard antibiotics used in treatment .
- Enzyme Inhibition Assays : The AChE inhibitory activity was assessed using a colorimetric method where the absorbance change was measured at 405 nm after incubation with the test compound. The results indicated that the compound could serve as a lead for developing new AChE inhibitors .
- Anticancer Activity : The anticancer potential was evaluated through cell viability assays where the compound's derivatives were tested against cancer cell lines. The most potent derivative showed an IC50 value comparable to established chemotherapeutic agents, suggesting its viability as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 2-bromo-3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between a halogenated cyclohexenone precursor and 4-chloroaniline. A reflux setup with polar aprotic solvents (e.g., ethanol or DMF) is often employed. Catalysts like diazabicyclo[2.2.2]octane (DABCO) enhance reaction efficiency by stabilizing intermediates . Yield optimization requires controlled temperature (70–90°C) and stoichiometric excess of the amine to drive the reaction to completion. Purity is monitored via thin-layer chromatography (TLC), and recrystallization in ethanol is used for final purification .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify the cyclohexenone ring conformation, bromine/chlorine substituents, and amine proton shifts.
- X-ray Crystallography : Resolves the double-bond geometry (enone system) and halogen bonding interactions. Software like SHELXL refines structural parameters (e.g., bond lengths, angles) .
- Mercury CSD : Visualizes crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the impact of halogen substituents (Br vs. Cl) on biological activity?
- Synthetic Analogs : Prepare derivatives with chlorine, fluorine, or methyl groups at the phenyl position .
- Activity Assays : Compare IC values in enzyme inhibition studies (e.g., kinase assays) to quantify substituent effects.
- Computational Modeling : Density functional theory (DFT) calculates electronic effects (e.g., electronegativity, polarizability) of bromine vs. chlorine, correlating with experimental binding affinities .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Structural Validation : Confirm batch purity via HPLC and mass spectrometry to rule out impurities affecting activity .
- Target-Specific Assays : Use isoform-selective enzymes or receptors to identify if activity variations stem from off-target interactions .
- Crystallographic Analysis : Compare binding modes in protein-ligand co-crystal structures to validate halogen bonding or steric effects .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Twinning/Disorder : The bromine atom’s high electron density can cause refinement artifacts. SHELXL’s TWIN and BASF commands model twinning, while PART instructions resolve disorder .
- Hydrogen Bonding : Mercury CSD identifies weak interactions (e.g., C–H···O) that stabilize the crystal lattice, aiding in refining thermal parameters .
Q. What methodologies are used to analyze the conformational flexibility of the cyclohexenone ring?
- Cremer-Pople Parameters : Quantify ring puckering amplitude () and phase angle () using atomic coordinates from X-ray data .
- ORTEP-III : Visualizes anisotropic displacement parameters to assess thermal motion and ring distortion .
Methodological Guidance
Q. How can researchers ensure high purity during synthesis, and which analytical techniques are most effective?
- In-Process Monitoring : TLC (silica gel, ethyl acetate/hexane mobile phase) tracks reaction progress.
- Final Purity : HPLC with a C18 column (UV detection at 254 nm) and H NMR integration confirm >95% purity.
- Recrystallization : Ethanol or acetonitrile yields single crystals suitable for X-ray analysis .
Q. What strategies are recommended for studying this compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors/enzymes.
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, prioritizing halogen-bonding interactions with active-site residues .
- Cellular Assays : Dose-response curves in cell lines (e.g., cancer models) validate target engagement and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
